

# Pachastrissamine structure and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NSC 601980

Cat. No.: B15601504

[Get Quote](#)

An In-depth Technical Guide on Pachastrissamine

## Introduction

Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine derivative first isolated in 2002 from the Okinawan marine sponge Pachastrissa sp. and shortly after from the sponge Jaspis sp.[1] This molecule has garnered significant attention from the scientific community due to its novel chemical structure and potent biological activities, particularly its cytotoxic effects against various human cancer cell lines.[1][2][3]

Pachastrissamine features an all-cis-2,3,4-trisubstituted tetrahydrofuran ring with a (2S,3S,4S) absolute configuration.[1] Its unique structure and promising pharmacological profile have made it a compelling target for total synthesis and analog development.[1][2][3][4][5]

## Chemical Structure and Properties

Pachastrissamine is characterized by a tetrahydrofuran core with three contiguous stereogenic centers and a long alkyl chain.[5] Its chemical identity and properties are summarized below.

Table 1: Chemical Identifiers and Properties of Pachastrissamine

Property	Value	Source
IUPAC Name	(2S,3S,4S)-4-amino-2-tetradecyloxolan-3-ol	[6]
Synonyms	Jaspine B	[1][6]
Molecular Formula	C <sub>18</sub> H <sub>37</sub> NO <sub>2</sub>	[6]
Molecular Weight	299.5 g/mol	[6]
Canonical SMILES	CCCCCCCCCCCC[C@H]1--INVALID-LINK--N">C@HO	[6]
InChI Key	FBQCDJRSCUVUFL-BZSNNMDCSA-N	[6]

Table 2: Spectroscopic Data for Pachastrissamine Intermediates

While specific spectroscopic data for the final pachastrissamine compound is not fully detailed in the provided results, data for key synthetic intermediates is available.

Intermediate	<sup>13</sup> C-NMR (100 MHz, CDCl <sub>3</sub> ) δ (ppm)	IR (cm <sup>-1</sup> )	Mass Spectrometry (m/z)
Intermediate 5	33.3, 55.3, 71.8, 73.5, 75.2, 80.0, 84.1, 113.8, 116.9, 129.3, 130.0, 135.0, 159.3	3407, 3076, 3001, 2935, 2874, 2838, 1642, 1613, 1586, 1514, 1465, 1442, 1395, 1345, 1303, 1250, 1174, 1089, 1036, 971, 918, 822, 740	EI-MS: 264.1357 (M <sup>+</sup> )
Intermediate 7	39.0, 55.3, 62.2, 69.9, 70.5, 74.1, 79.7, 114.0, 118.1, 129.7, 129.9, 134.4, 159.6	3303, 3237, 3076, 2945, 2916, 2876, 2836, 1641, 1614, 1587, 1515, 1440, 1350, 1305, 1250, 1181, 1134, 1092, 1062, 1037, 999, 971, 913, 878, 844, 822, 725	EI-MS: 282.1474 (M <sup>+</sup> )

Note: The provided data pertains to synthetic intermediates as described in the source literature.[\[1\]](#)

## Biological Activity and Signaling Pathways

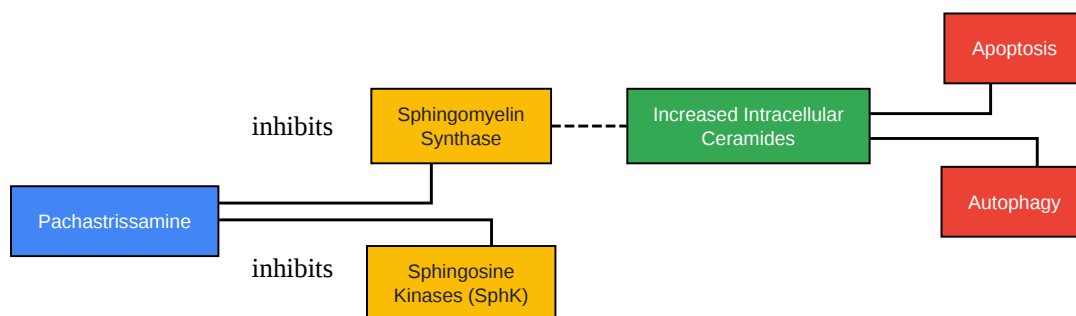
Pachastrissamine demonstrates significant cytotoxic activity against a range of human cancer cell lines, including P388, A549, HT29, and Mel 28.[\[2\]](#)[\[3\]](#) Its mechanism of action involves the modulation of key cellular signaling pathways related to cell death and survival.

Key Biological Activities:

- Induction of Apoptosis: Pachastrissamine induces apoptosis in murine B16 melanoma cells by increasing intracellular ceramide levels.[\[1\]](#) This is achieved through the inhibition of sphingomyelin synthase.[\[7\]](#)

- Induction of Autophagy: In human A549 lung cancer cells, pachastrissamine has been shown to cause autophagy, a process mediated by dihydroceramides.[1][8][9]
- Enzyme Inhibition: The molecule is a known inhibitor of several kinases, including sphingosine kinases (SphK1 and SphK2), cyclin-dependent kinase 2, and extracellular regulatory kinase.[1][2][7] The inhibition of SphKs is a particularly important aspect of its anticancer activity.[7]

The signaling pathways affected by pachastrissamine are critical in cancer cell proliferation and survival. Its ability to increase ceramide levels while inhibiting pro-survival kinases shifts the cellular balance towards apoptosis.



[Click to download full resolution via product page](#)

Pachastrissamine's mechanism of action.

## Experimental Protocols: Synthetic Approach

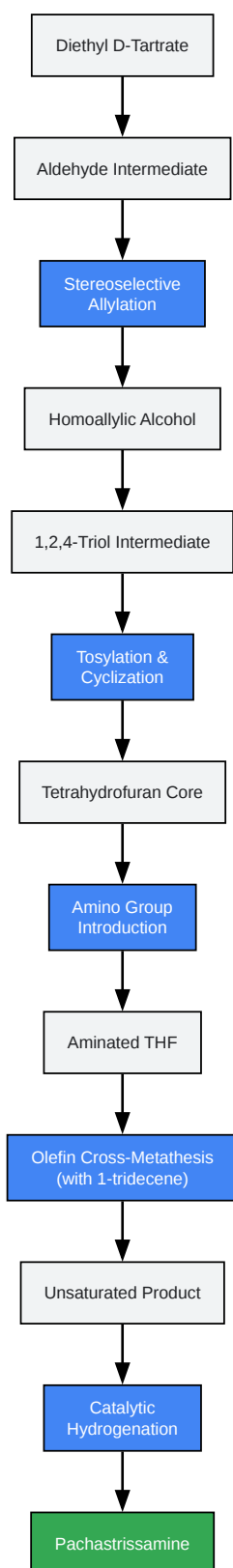
Due to its potent biological activity and complex stereochemistry, numerous total syntheses of pachastrissamine have been developed.[1][2][4][5] A common strategy involves the stereoselective construction of the trisubstituted tetrahydrofuran core from a chiral starting material, followed by the introduction of the amino group and the alkyl side chain.

General Synthetic Workflow:

A practical synthesis of pachastrissamine has been achieved starting from commercially available diethyl D-tartrate.[1] The key steps of this synthetic route are outlined below.

- **Preparation of Aldehyde Intermediate:** Diethyl D-tartrate is converted to a key aldehyde intermediate (13) through established literature procedures.[1]
- **Stereoselective Allylation:** A stereoselective introduction of an allyl group to the aldehyde yields a homoallylic alcohol.
- **Formation of Triol:** The homoallylic alcohol is further processed to form a 1,2,4-triol intermediate (9).[1]
- **Cyclization to Tetrahydrofuran Core:** The triol undergoes selective tosylation of the primary alcohol, followed by cyclization to form the crucial tetrahydrofuran ring structure (intermediate 5).[1] This step is critical for establishing the correct stereochemistry.
- **Introduction of Amino Group:** The amino functionality is introduced into the tetrahydrofuran ring.
- **Side Chain Attachment via Cross-Metathesis:** The long alkyl side chain is installed using an olefin cross-metathesis reaction with 1-tridecene.[1]
- **Final Reduction:** Catalytic hydrogenation of the resulting double bond affords the final pachastrissamine molecule.[1]

This synthetic approach allows for the efficient and stereocontrolled production of pachastrissamine and its analogs for further biological evaluation.



[Click to download full resolution via product page](#)

Key steps in the total synthesis of pachastrissamine.

## Conclusion

Pachastrissamine stands out as a marine natural product with a unique chemical architecture and potent anticancer properties. Its ability to modulate critical signaling pathways, leading to programmed cell death in cancer cells, makes it a valuable lead compound in drug discovery. The development of efficient total synthesis routes has been crucial for enabling detailed structure-activity relationship studies and the generation of novel analogs with potentially improved pharmacological profiles. Further research into pachastrissamine and its derivatives could pave the way for new therapeutic strategies against various malignancies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jstage.jst.go.jp](http://jstage.jst.go.jp) [[jstage.jst.go.jp](http://jstage.jst.go.jp)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 3. Asymmetric synthesis of Pachastrissamine (Jaspine B) and its diastereomers via  $\eta^3$ -allylpalladium intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 4. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
- 5. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 6. Pachastrissamine | C<sub>18</sub>H<sub>37</sub>NO<sub>2</sub> | CID 9814817 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 7. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 8. Synthesis and biological properties of Pachastrissamine (jaspine B) and diastereoisomeric jaspines - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [Pachastrissamine structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601504#pachastrissamine-structure-and-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)